![molecular formula C10H18O3 B12538414 (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane CAS No. 651748-09-3](/img/structure/B12538414.png)
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-[(1R)-1-Methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolan ist eine organische Verbindung mit einer komplexen Struktur, die einen Dioxolanring und eine Methoxybutenylseitenkette umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4S)-4-[(1R)-1-Methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolan beinhaltet typischerweise die Bildung des Dioxolanrings, gefolgt von der Einführung der Methoxybutenylseitenkette. Eine gängige Methode beinhaltet die Reaktion eines geeigneten Diols mit einem Aldehyd oder Keton in Gegenwart eines sauren Katalysators, um den Dioxolanring zu bilden. Die Methoxybutenylseitenkette kann durch eine Reihe von Reaktionen eingeführt werden, die das entsprechende Alken und Methanol unter bestimmten Bedingungen beinhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the methoxybutenyl side chain. One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. The methoxybutenyl side chain can be introduced through a series of reactions involving the appropriate alkene and methanol under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
(4S)-4-[(1R)-1-Methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolan kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxybutenylseitenkette kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Substitution: Der Dioxolanring kann Substitutionsreaktionen mit Nukleophilen oder Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen können die Verwendung von starken Säuren oder Basen beinhalten, abhängig von der Art des Substituenten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Methoxybutenylseitenkette zu Aldehyden oder Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(4S)-4-[(1R)-1-Methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung kann in Studien zu Enzymwechselwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (4S)-4-[(1R)-1-Methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Dioxolanring und die Methoxybutenylseitenkette können mit Enzymen und Rezeptoren interagieren und verschiedene biochemische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring and methoxybutenyl side chain can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1R,2R,4S)-p-Menthan-1,2,8-triol 8-glucosid: Diese Verbindung hat ein ähnliches Strukturmotiv, unterscheidet sich aber in ihren funktionellen Gruppen und ihrer Gesamtreaktivität.
Andere Dioxolanderivate: Verbindungen mit ähnlichen Dioxolanringen, aber verschiedenen Seitenketten, können unterschiedliche chemische und biologische Eigenschaften aufweisen.
Eigenschaften
CAS-Nummer |
651748-09-3 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-5-6-8(11-4)9-7-12-10(2,3)13-9/h5,8-9H,1,6-7H2,2-4H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
SPDQWOUURXQTDI-BDAKNGLRSA-N |
Isomerische SMILES |
CC1(OC[C@H](O1)[C@@H](CC=C)OC)C |
Kanonische SMILES |
CC1(OCC(O1)C(CC=C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)

![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
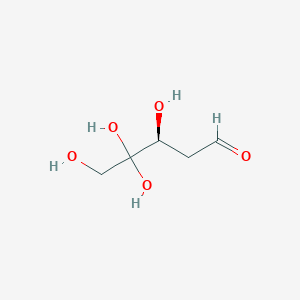


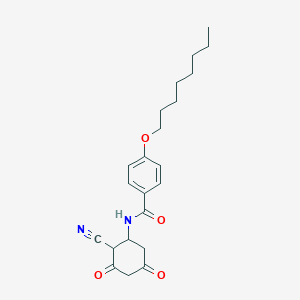
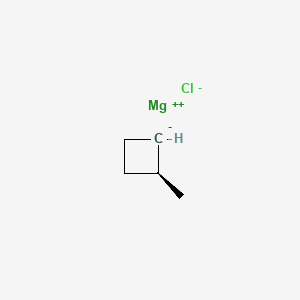
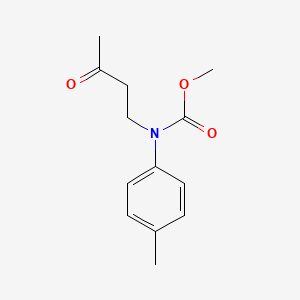
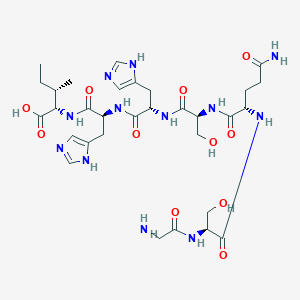
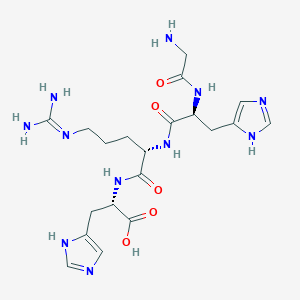
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
